molecular formula C9H9BrF2N2 B12064675 8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine

8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine

Cat. No.: B12064675
M. Wt: 263.08 g/mol
InChI Key: FTZIIYZCWGZVLO-UHFFFAOYSA-N
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Description

8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique combination of bromine, difluoromethyl, and methyl groups attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Biological Studies: The compound is used to study the interactions of difluoromethylated heterocycles with biological targets, providing insights into their mechanism of action.

    Chemical Synthesis: It acts as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The bromine atom may participate in halogen bonding, further stabilizing the interaction. The overall effect is modulation of the target’s activity, leading to the desired biological response.

Comparison with Similar Compounds

  • 8-Bromo-3-(difluoromethyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyridine
  • 3-(Difluoromethyl)pyridine
  • 2-Bromo-3-(difluoromethyl)pyridine

Comparison:

  • Structural Differences: While these compounds share the difluoromethyl and bromine groups, their core structures differ, leading to variations in their chemical and biological properties.
  • Biological Activity: The imidazo[1,2-a]pyridine core of 8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine provides unique interactions with biological targets, potentially offering enhanced activity compared to other similar compounds.
  • Chemical Reactivity: The presence of different heterocyclic cores influences the compound’s reactivity, affecting the types of reactions it can undergo and the conditions required.

Properties

Molecular Formula

C9H9BrF2N2

Molecular Weight

263.08 g/mol

IUPAC Name

8-bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrF2N2/c1-5-2-6(10)9-13-3-7(8(11)12)14(9)4-5/h2-4,8-9,13H,1H3

InChI Key

FTZIIYZCWGZVLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(C(=C1)Br)NC=C2C(F)F

Origin of Product

United States

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